molecular formula C8H14O4 B3044210 Dimethyl 2,2,5,5-tetradeuteriohexanedioate CAS No. 76785-05-2

Dimethyl 2,2,5,5-tetradeuteriohexanedioate

Cat. No. B3044210
CAS RN: 76785-05-2
M. Wt: 178.22 g/mol
InChI Key: UDSFAEKRVUSQDD-NZLXMSDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2,2,5,5-tetradeuteriohexanedioate, also known as DMDTHD, is an organic compound with the chemical formula C6H6D4O4. It is a colorless, odorless, and non-toxic solid. It is a derivative of hexanedioic acid, containing four deuterium atoms, and can be used as a reagent in organic synthesis. It is also a useful tool for studying the mechanism of biochemical reactions, as well as for studying the effects of deuterium substitution on the structure and reactivity of organic molecules.

Scientific Research Applications

Dimethyl 2,2,5,5-tetradeuteriohexanedioate is a useful tool for studying the mechanism of biochemical reactions, as well as for studying the effects of deuterium substitution on the structure and reactivity of organic molecules. It has been used in a variety of studies, including the investigation of the mechanism of enzyme-catalyzed reactions, the study of the effects of deuterium substitution on the structure and reactivity of organic molecules, and the study of the influence of deuterium on the reactivity of enzymes.

Mechanism of Action

The mechanism of action of Dimethyl 2,2,5,5-tetradeuteriohexanedioate is not yet fully understood. It is believed that the deuterium atoms in the molecule interact with the substrate in a manner that affects the structure and reactivity of the molecule. This interaction may affect the rate of reaction, the selectivity of the reaction, or both.
Biochemical and Physiological Effects
The effects of this compound on biochemical and physiological processes are not yet fully understood. Studies have shown that this compound can affect the rate of enzyme-catalyzed reactions, as well as the selectivity of the reaction. In addition, this compound has been shown to affect the structure and reactivity of organic molecules, as well as the reactivity of enzymes.

Advantages and Limitations for Lab Experiments

The main advantage of using Dimethyl 2,2,5,5-tetradeuteriohexanedioate in laboratory experiments is that it is a relatively inexpensive and non-toxic reagent. In addition, it is relatively easy to synthesize and purify. However, the effects of this compound on biochemical and physiological processes are not yet fully understood, and further research is needed to better understand its mechanism of action.

Future Directions

Future research should focus on further elucidating the mechanism of action of Dimethyl 2,2,5,5-tetradeuteriohexanedioate and its effects on biochemical and physiological processes. In addition, further studies should be conducted to determine the effects of deuterium substitution on the structure and reactivity of organic molecules. Furthermore, studies should be conducted to explore the potential applications of this compound in drug design and development. Finally, the use of this compound in the synthesis of other compounds should be explored.

properties

IUPAC Name

dimethyl 2,2,5,5-tetradeuteriohexanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H2,1-2H3/i5D2,6D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSFAEKRVUSQDD-NZLXMSDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCC([2H])([2H])C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl 2,2,5,5-tetradeuteriohexanedioate
Reactant of Route 2
Reactant of Route 2
Dimethyl 2,2,5,5-tetradeuteriohexanedioate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dimethyl 2,2,5,5-tetradeuteriohexanedioate
Reactant of Route 4
Reactant of Route 4
Dimethyl 2,2,5,5-tetradeuteriohexanedioate
Reactant of Route 5
Reactant of Route 5
Dimethyl 2,2,5,5-tetradeuteriohexanedioate
Reactant of Route 6
Reactant of Route 6
Dimethyl 2,2,5,5-tetradeuteriohexanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.